molecular formula C15H23N5 B2924277 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-52-9

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2924277
CAS No.: 869073-52-9
M. Wt: 273.384
InChI Key: ZJCJYFQTWSBCEE-UHFFFAOYSA-N
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Description

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule research compound designed for investigating kinase-mediated pathways, particularly in the context of cancer and fibrotic diseases. Its core structure is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established adenine bioisostere that demonstrates high relevance in medicinal chemistry due to its ability to competitively bind to the ATP-binding sites of various kinase targets . This scaffold is a privileged structure in the development of targeted therapies and is a key component in numerous kinase inhibitors under investigation . The primary research value of this compound lies in its potential application as a kinase inhibitor. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their inhibitory activity against a range of critical kinases, including but not limited to Tropomyosin Receptor Kinases (Trks) , Epidermal Growth Factor Receptor (EGFR) , and Cyclin-Dependent Kinase 2 (CDK2) . The specific substitution with the 3,3,5-trimethylcyclohexylamine group at the 4-position is a strategic modification intended to explore interactions with hydrophobic regions within the kinase active site, which can influence both potency and selectivity. Researchers can utilize this compound to probe the structure-activity relationships (SAR) of kinase inhibitors and to develop novel therapeutic strategies for resistant cancers . Beyond oncology research, pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have shown promising bioactivity in models of other diseases, such as liver fibrosis. Studies indicate that analogs of this scaffold can downregulate key profibrogenic cytokines like TGF-β, reduce oxidative stress, and promote the breakdown of extracellular matrix proteins, suggesting a potential research application in understanding and halting the progression of fibrotic disorders . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCJYFQTWSBCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its chemical formula is C14H20N4, and it features a methyl group and a trimethylcyclohexyl substituent that may influence its biological interactions.

Receptor Interactions

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit significant binding affinity for adenosine receptors. For instance, a related compound demonstrated high binding affinities for human A2A and A1 receptors with Ki values of 13.3 nM and 55 nM respectively. These receptors are implicated in various physiological processes including neuroprotection and anti-inflammatory responses .

Anticancer Potential

The biological activity of 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated for anticancer properties. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For example, related compounds have been noted for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting potential anti-inflammatory and anticancer mechanisms through the modulation of iNOS and COX-2 expressions .

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties. Pyrazolo derivatives have been shown to significantly reduce nitric oxide production in response to inflammatory stimuli. This activity is crucial as excessive nitric oxide is linked to various inflammatory diseases. The inhibition of iNOS expression by these compounds could provide therapeutic benefits in managing conditions such as arthritis or neuroinflammation .

Study on Dual Adenosine Receptor Antagonists

A study focused on the development of dual adenosine A2A/A1 receptor antagonists highlighted the significance of structural modifications in enhancing biological activity. Compounds with similar scaffolds demonstrated favorable pharmacokinetic profiles and low toxicity in preclinical models. The findings suggest that optimizing the chemical structure can lead to improved efficacy in targeting neurodegenerative diseases like Parkinson's disease .

In Vivo Studies

In vivo models have further validated the pharmacological potential of these compounds. For instance, compounds exhibiting high brain permeability and metabolic stability showed promising results in mouse models of Parkinson's disease, indicating their potential as therapeutic agents with minimal side effects .

Comparison with Similar Compounds

Cyclohexyl-Substituted Analogs

Compound Name Substituents (N1/N4) Molecular Weight Key Properties/Activities Evidence Source
Target Compound N1: Methyl; N4: 3,3,5-TMCH* ~329.4 (calc.) Hypothesized kinase inhibition -
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Phenyl; N4: Cyclohexyl 293.37 Moderate lipophilicity; no explicit activity reported
N-Cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: 3,4-Dimethylphenyl; N4: Cyclohexyl, Ethyl 365.5 (calc.) Enhanced steric bulk; potential CNS penetration
1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Cyclohexyl; N4: Ethyl 245.32 Lower molecular weight; synthetic intermediate

*TMCH: 3,3,5-Trimethylcyclohexyl

Key Observations :

  • Bulky cyclohexyl groups (e.g., 3,3,5-TMCH) may improve target selectivity by occupying hydrophobic pockets in enzymes like kinases .

Aryl-Substituted Analogs

Compound Name Substituents (N1/N4) Molecular Weight Key Properties/Activities Evidence Source
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives N1: Variable; N4: Aryl ~300–400 IC50 values: 9.8–10.2 nM (anti-breast cancer)
1-Methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Methyl; N4: Naphthyl 271.3 Structural similarity; naphthyl group enhances π-π stacking
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: 4-Bromophenyl; N4: NH2 305.1 Bromine substituent may aid in halogen bonding

Key Observations :

  • Aryl groups (e.g., naphthyl, bromophenyl) enhance interactions with aromatic residues in enzyme active sites, improving potency .
  • The target compound’s 3,3,5-TMCH group may offer superior metabolic stability compared to halogenated aryl analogs .

Alkyl-Substituted Kinase Inhibitors

Compound Name Substituents (N1/N4) Molecular Weight Key Properties/Activities Evidence Source
1-tert-Butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: tert-Butyl; N4: 3-Methylbenzyl 335.4 Selective inhibition of PKC isoforms
1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: tert-Butyl; N4: Naphthyl 333.4 EC50 < 100 nM against Plasmodium CDPK1

Key Observations :

  • tert-Butyl groups at N1 enhance selectivity for kinases by acting as "bumps" to avoid ATP-binding pockets in non-target enzymes .
  • The target compound’s 3,3,5-TMCH group shares this steric role but may offer unique pharmacokinetic advantages.

Physicochemical Trends :

  • Solubility: Polar groups (e.g., morpholinoethylthio in ) enhance aqueous solubility but may reduce CNS penetration .

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